N-[3-(4-nitrophenoxy)propyl]acetamide
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Overview
Description
N-[3-(4-nitrophenoxy)propyl]acetamide is an organic compound with the molecular formula C11H14N2O4. It is characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitrophenoxy)propyl]acetamide typically involves the reaction of 4-nitrophenol with 3-chloropropylamine to form N-[3-(4-nitrophenoxy)propyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-nitrophenoxy)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group .
Scientific Research Applications
N-[3-(4-nitrophenoxy)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-nitrophenoxy)propyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-aminobutylamino)propyl]acetamide: Similar structure but with an aminobutylamino group instead of a nitrophenoxy group.
N-(4-nitrophenyl)acetamide: Contains a nitrophenyl group directly attached to the acetamide group.
Uniqueness
N-[3-(4-nitrophenoxy)propyl]acetamide is unique due to the presence of the nitrophenoxy group attached to a propyl chain, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
22404-14-4 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-[3-(4-nitrophenoxy)propyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-9(14)12-7-2-8-17-11-5-3-10(4-6-11)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI Key |
GKDHSZZTMMWDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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